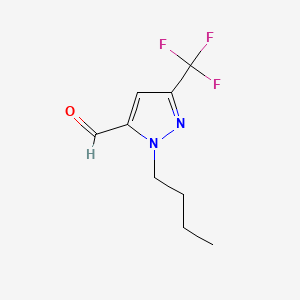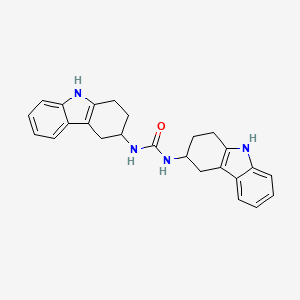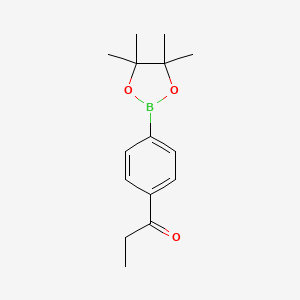
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Drug Delivery Systems
This compound has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . For instance, it has been structurally modified with hyaluronic acid (HA) to encapsulate curcumin (CUR), forming curcumin-loaded nanoparticles (HA@CUR NPs). This system can rapidly release CUR in a ROS environment, which is beneficial for treatments requiring a quick response .
Suzuki-Miyaura Coupling
The compound plays a significant role in Suzuki-Miyaura (SM) coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent, making it ideal for SM coupling .
Protodeboronation
Pinacol boronic esters, including this compound, are valuable building blocks in organic synthesis . They have been used in catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Chemical Stability Estimation
The compound’s HOMO and LUMO energies and their orbital energy gap have been calculated for estimating its chemical stability .
Preparation of Chemical Intermediates
The compound is commonly used in the preparation of various chemical intermediates .
Dental Therapeutics
The compound has potential applications in dental therapeutics, particularly in the treatment of periodontitis . The ROS-responsive drug delivery system developed using this compound not only retains the antimicrobial efficacy of CUR, but also exhibits pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Mecanismo De Acción
Target of Action
Similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . In this process, the compound can form boronate complexes with other organic compounds, which can then be used in various chemical reactions .
Biochemical Pathways
The compound is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds . The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .
Pharmacokinetics
As a boronic acid derivative, the compound is likely to have good bioavailability due to the ability of boronic acids to form reversible covalent bonds with biological targets .
Result of Action
The primary result of the action of the compound is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds are often used in the synthesis of various pharmaceuticals and fine chemicals .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is usually performed in an organic solvent at elevated temperatures . The compound itself is stable under normal conditions but should be stored under an inert gas to prevent oxidation .
Propiedades
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-6-13(17)11-7-9-12(10-8-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZSAVWIHAXJTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682234 |
Source


|
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one | |
CAS RN |
1256359-22-4 |
Source


|
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)
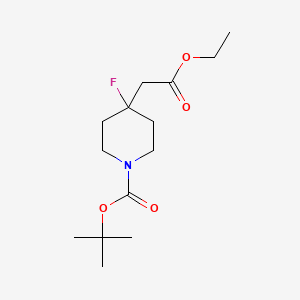

![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581766.png)
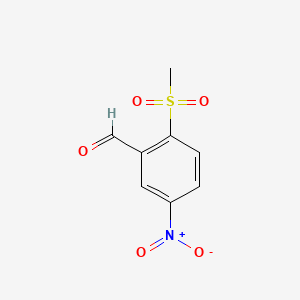


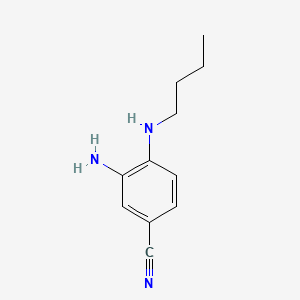
![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B581777.png)
